molecular formula C15H16BrNO2S B10967554 N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10967554
M. Wt: 354.3 g/mol
InChI Key: FAAVPAWQCOWAEL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and an ethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organolithium compounds. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and organometallic compounds.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific biochemical pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the ethylbenzenesulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO2S/c1-3-12-4-7-14(8-5-12)20(18,19)17-15-9-6-13(16)10-11(15)2/h4-10,17H,3H2,1-2H3

InChI Key

FAAVPAWQCOWAEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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